

N-(3,4-Dichlorophenyl)benzamide: Structural Architecture & Synthetic Protocols

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Compound of Interest

Compound Name:	<i>N</i> -(3,4-Dichlorophenyl)benzamide
CAS No.:	10286-75-6
Cat. No.:	B079788

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Executive Summary

N-(3,4-Dichlorophenyl)benzamide (CAS: 10286-75-6), also known as 3',4'-Dichlorobenzanilide, represents a critical scaffold in medicinal chemistry and agrochemical development. Structurally analogous to the herbicide Propanil (3,4-dichloropropionanilide), this compound replaces the aliphatic propionyl group with an aromatic benzoyl moiety, significantly altering its lipophilicity and metabolic stability.

This technical guide provides a comprehensive analysis of its molecular geometry, validated synthetic protocols, and physicochemical profile. It is designed for researchers investigating amide-based pharmacophores, specifically those targeting microbial cell membranes or photosynthetic electron transport chains.

Molecular Architecture & Crystallography

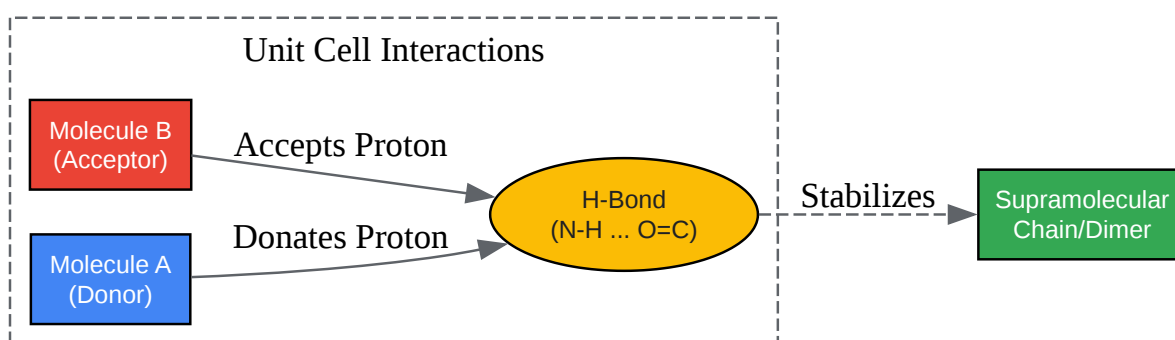
The biological efficacy of **N-(3,4-Dichlorophenyl)benzamide** is governed by its conformational lock and electronic distribution. The molecule adopts a *trans*-amide conformation, which is energetically favored due to steric repulsion between the carbonyl oxygen and the ortho-hydrogens of the phenyl rings.

Conformational Analysis

- **Amide Geometry:** The central amide bond (-NH-CO-) is planar, exhibiting significant double-bond character due to resonance delocalization.
- **Dihedral Angles:** The benzoyl and aniline rings are not coplanar. Steric hindrance forces the rings to twist relative to the amide plane. Crystallographic data for similar dichlorobenzanilides indicates a dihedral angle between the two phenyl rings of approximately 50–60°.
- **Electronic Effects:** The 3,4-dichloro substitution pattern on the aniline ring is electron-withdrawing, reducing the electron density on the amide nitrogen. This increases the acidity of the N-H proton, enhancing its potential as a hydrogen bond donor.

Crystal Packing Logic

In the solid state, molecules typically arrange in centrosymmetric dimers or infinite chains driven by intermolecular hydrogen bonds. The primary interaction occurs between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of an adjacent molecule ().



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Figure 1: Logic flow of intermolecular hydrogen bonding stabilizing the crystal lattice.

Synthetic Methodology

The most robust synthesis for high-purity **N-(3,4-Dichlorophenyl)benzamide** is the Schotten-Baumann reaction. This nucleophilic acyl substitution involves the reaction of benzoyl chloride with 3,4-dichloroaniline in the presence of a base to neutralize the HCl byproduct.

Reaction Mechanism

- **Nucleophilic Attack:** The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride.
- **Tetrahedral Intermediate:** formation of a transient tetrahedral intermediate.
- **Elimination:** Collapse of the intermediate expels the chloride ion.
- **Deprotonation:** The base removes the proton from the nitrogen, yielding the neutral amide.

Experimental Protocol

Objective: Synthesis of 5.0 g of **N-(3,4-Dichlorophenyl)benzamide**.

Reagents:

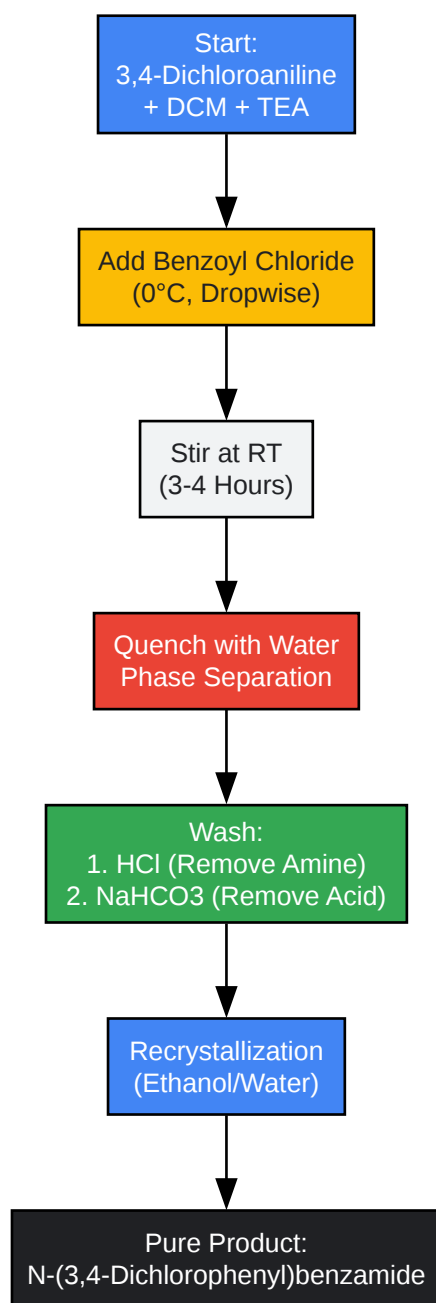
- 3,4-Dichloroaniline (CAS 95-76-1): 3.0 g (18.5 mmol)
- Benzoyl Chloride (CAS 98-88-4): 2.8 g (20 mmol, 1.1 equiv)
- Triethylamine (TEA) or Pyridine: 2.5 g (25 mmol)
- Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Procedure:

- **Preparation:** Dissolve 3,4-dichloroaniline (3.0 g) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
- **Base Addition:** Add Triethylamine (2.5 g) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
- **Acylation:** Dropwise add Benzoyl Chloride (2.8 g) dissolved in DCM (20 mL) over 15 minutes.

- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).
- Quenching: Quench the reaction by adding water (50 mL).
- Extraction: Separate the organic layer. Wash sequentially with 1M HCl (2 x 30 mL) to remove unreacted amine/pyridine, then with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride, and finally with Brine (30 mL).
- Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to obtain white needle-like crystals.



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Figure 2: Step-by-step synthetic workflow for the Schotten-Baumann acylation.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting bioavailability and environmental fate.

Property	Value	Notes
Molecular Formula		
Molecular Weight	266.12 g/mol	
CAS Number	10286-75-6	Specific for 3',4'-Dichlorobenzanilide
Physical State	White Crystalline Solid	
Melting Point	135–138 °C	Typical range for benzanilides
LogP (Predicted)	4.2 ± 0.4	Highly Lipophilic
H-Bond Donors	1	Amide N-H
H-Bond Acceptors	1	Carbonyl Oxygen
Topological PSA	29.1 Å ²	Good membrane permeability

Spectral Characterization (Predicted)

- NMR (DMSO-
d₆, 400 MHz):
 - 10.45 (s, 1H, NH): Downfield due to electron-withdrawing dichlorophenyl group.
 - 8.12 (d, 1H, H-2' of aniline): Ortho to amide, deshielded.
 - 7.95 (d, 2H, Benzoyl ortho).
 - 7.50–7.65 (m, 5H, Aromatic protons).
- IR (ATR):
 - (N-H stretch).
 - (Amide I, C=O stretch).
 - (Amide II, N-H bend).

Biological Interface & Applications

Structure-Activity Relationship (SAR)

The 3,4-dichloro substitution pattern is a privileged motif in agrochemicals (e.g., Propanil, Diuron).

- **Lipophilicity:** The two chlorine atoms significantly increase LogP, facilitating penetration through the waxy cuticles of plants or the lipid-rich cell walls of Mycobacteria.
- **Metabolic Blockade:** Substitution at the para (4) and meta (3) positions blocks common metabolic oxidation sites on the phenyl ring, extending the half-life of the compound in vivo.

Target Systems

- **Photosystem II Inhibition (Herbicidal):** Like Propanil, this benzamide analog can bind to the site of the D1 protein in photosystem II, blocking electron transport.
- **Antimicrobial Activity:** Benzanilides exhibit activity against Gram-positive bacteria.[1] The high lipophilicity allows for membrane disruption, while the amide moiety may interact with bacterial enzymes such as enoyl-ACP reductase (FabI).

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